molecular formula C15H13NO5 B4985646 5-nitro-2-(2-phenoxyethoxy)benzaldehyde

5-nitro-2-(2-phenoxyethoxy)benzaldehyde

Cat. No.: B4985646
M. Wt: 287.27 g/mol
InChI Key: MIWFRGQYYAFXIK-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-phenoxyethoxy)benzaldehyde is a specialty benzaldehyde derivative designed for advanced chemical synthesis and materials science research. Its molecular structure integrates a nitro electron-withdrawing group and a flexible 2-phenoxyethoxy side chain, making it a valuable building block for constructing complex organic frameworks. This compound is primarily used as a key precursor in the synthesis of macrocyclic Schiff base ligands. Research on closely related benzaldehyde analogs, such as 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde, demonstrates their critical role in forming N 3 O 2 macrocyclic complexes via template-directed cyclocondensation with polyamine tripodal ligands in the presence of metal ions like Cadmium(II) and Manganese(II) . The resulting macrocyclic complexes are of significant interest in the fields of coordination chemistry and for developing new materials with potential applications in catalysis and molecular recognition. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the identity and purity of the compound to ensure suitability for their specific applications.

Properties

IUPAC Name

5-nitro-2-(2-phenoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWFRGQYYAFXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde typically involves a multi-step process. One common method includes the nitration of 2-(2-phenoxyethoxy)benzaldehyde. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-nitro-2-(2-phenoxyethoxy)benzoic acid.

    Reduction: 5-amino-2-(2-phenoxyethoxy)benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.

Mechanism of Action

The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitro-Substituted Benzaldehydes

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
This compound 5-NO₂, 2-(2-phenoxyethoxy) C₁₅H₁₃NO₅ NLO materials, polymer synthesis
5-Nitro-2-(vinyloxyethoxy)benzaldehyde 5-NO₂, 2-(2-vinyloxyethoxy) C₁₃H₁₃NO₅ Precursor for NLO poly(vinyl ethers)
5-Hydroxy-2-nitrobenzaldehyde 5-OH, 2-NO₂ C₇H₅NO₄ Intermediate in drug synthesis
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde 5-NO₂, 2-pyrrolidinyl C₁₁H₁₂N₂O₃ Crystal structure analysis, bioactivity
5-Pivaloyloxy-2-nitrobenzaldehyde 5-pivaloyloxy, 2-NO₂ C₁₂H₁₃NO₅ Ester-protected phenolic derivative

Key Observations:

Electron-Withdrawing Groups: The nitro group at the 5-position enhances electrophilicity at the aldehyde, facilitating condensation reactions (e.g., with malononitrile in NLO chromophores) .

Side Chain Flexibility: The 2-phenoxyethoxy group in the target compound provides steric bulk and π-conjugation, improving thermal stability (up to 300°C) compared to smaller substituents like pyrrolidinyl .

Reactivity : 5-Hydroxy-2-nitrobenzaldehyde (with a free hydroxyl group) is more reactive in esterification and glycosylation reactions than its protected analogs (e.g., pivaloyloxy derivatives) .

Key Findings:

  • Protection Strategies : Pivaloyl chloride is preferred over acetyl groups for hydroxyl protection due to higher steric hindrance and stability under acidic conditions .
  • Glycosylation: Silver oxide (Ag₂O) in acetonitrile effectively mediates glycosylation reactions for introducing sugar moieties (e.g., glucopyranosyl derivatives) .

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for 5-nitro-2-(2-phenoxyethoxy)benzaldehyde, and how can purity be optimized? A: A common method involves multi-step nucleophilic substitution and oxidation. For example:

Etherification: React 2-bromo-5-nitrobenzaldehyde with 2-phenoxyethanol in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF to form the phenoxyethoxy intermediate .

Oxidation: Ensure complete conversion of any alcohol intermediates to the aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) .

Purification: Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor by TLC and confirm via NMR (δ 10.1–10.3 ppm for aldehyde proton) .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Use a combination of:

  • NMR Spectroscopy: ¹H and ¹³C NMR to identify key signals (e.g., aldehyde proton at δ ~10.2 ppm, aromatic protons in the nitro-substituted ring at δ 8.2–8.5 ppm) .
  • IR Spectroscopy: Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/dichloromethane and analyze (e.g., triclinic system with space group P1, as seen in analogous nitrobenzaldehydes) .

Stability and Storage Recommendations

Q: How should this compound be stored to prevent degradation? A:

  • Light Sensitivity: Store in amber vials at –20°C to avoid photodegradation of the nitro group .
  • Moisture Control: Keep under inert gas (N₂ or Ar) in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the aldehyde .
  • Short-Term Use: Solutions in anhydrous DMSO or THF are stable for ≤72 hours at 4°C .

Solubility and Reaction Solvent Selection

Q: Which solvents are optimal for reactions involving this compound? A:

  • Polar aprotic solvents: DMF or DMSO for nucleophilic substitutions (e.g., SNAr reactions) due to high solubility of nitroaromatics .
  • Low-polarity solvents: Toluene or dichloromethane for Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to minimize side reactions .
  • Avoid protic solvents: Methanol or water may hydrolyze the aldehyde or reduce nitro groups under acidic/basic conditions .

Advanced Reaction Mechanisms

Q: What mechanistic insights govern the reactivity of the nitro and aldehyde groups in cross-coupling reactions? A:

  • Nitro Group as a Directing Group: The electron-withdrawing nitro group activates the ortho position for electrophilic substitution, facilitating coupling reactions (e.g., with alkynes in Sonogashira reactions) .
  • Aldehyde Reactivity: The aldehyde can undergo condensation with amines (e.g., Schiff base formation) or act a substrate for oxidation/reduction. Use DFT calculations to predict charge distribution (e.g., Mulliken charges on the aldehyde carbon) .

Computational Modeling Applications

Q: How can computational methods enhance the study of this compound? A:

  • DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gap for redox behavior) .
  • Molecular Docking: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the aldehyde and nitro groups as potential binding sites .

Resolving Spectral Data Contradictions

Q: How to address discrepancies in NMR or MS data for derivatives of this compound? A:

Impurity Analysis: Run HPLC-MS to detect byproducts (e.g., aldol condensation products from residual aldehyde) .

Isotopic Patterns: For MS, compare observed [M+H]⁺ peaks with theoretical values (e.g., m/z 314.1 for C₁₅H₁₃NO₅) .

Dynamic Effects: Consider tautomerism or rotameric forms in NMR; use variable-temperature NMR to resolve splitting .

Optimizing Reaction Yields

Q: What strategies improve yields in functionalizing this compound? A:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling reactions; the latter may improve efficiency in electron-deficient aryl halides .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 80°C, 20 min for Suzuki couplings) .
  • Stoichiometry Adjustments: Use 1.5 equivalents of nucleophiles (e.g., amines) to drive aldehyde condensation to completion .

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